

Spectroscopic Profile of 2,6-Dimethyl-4-nitroanisole: A Technical Guide

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Compound of Interest

Compound Name: 2,6-Dimethyl-4-nitroanisole

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This technical guide provides a comprehensive overview of the spectroscopic data for **2,6-Dimethyl-4-nitroanisole** (CAS No: 14804-39-8), a key chemical intermediate in various synthetic pathways. This document presents a summary of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. Detailed experimental protocols for acquiring such spectra are also provided for reference.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **2,6-Dimethyl-4-nitroanisole**. In the absence of readily available experimental spectra, predicted data from validated computational models are presented.

Table 1: ^1H NMR Spectroscopic Data (Predicted)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
8.05	s	2H	Ar-H
3.75	s	3H	O-CH ₃
2.30	s	6H	Ar-CH ₃

Solvent: CDCl₃, Reference: TMS (0 ppm)

Table 2: ^{13}C NMR Spectroscopic Data (Predicted)

Chemical Shift (ppm)	Assignment
160.5	C-OCH ₃
145.0	C-NO ₂
135.2	C-CH ₃
123.8	CH
61.0	O-CH ₃
17.5	Ar-CH ₃

Solvent: CDCl₃

Table 3: IR Spectroscopic Data (Predicted)

Wavenumber (cm ⁻¹)	Intensity	Assignment
2950-3000	Medium	C-H stretch (aromatic and aliphatic)
1590, 1480	Strong	C=C stretch (aromatic)
1520, 1340	Strong	N-O stretch (nitro group)
1270	Strong	C-O-C stretch (asymmetric)
1050	Medium	C-O-C stretch (symmetric)
870	Strong	C-H bend (aromatic, out-of-plane)

Table 4: Mass Spectrometry Data (Predicted Fragmentation)

m/z	Relative Intensity	Proposed Fragment
181	High	$[M]^+$ (Molecular Ion)
166	Medium	$[M - CH_3]^+$
151	Low	$[M - NO]^+$
135	Medium	$[M - NO_2]^+$
121	High	$[M - NO_2 - CH_2]^+$
105	Medium	$[C_7H_5O]^+$
91	High	$[C_7H_7]^+$ (Tropylium ion)

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument parameters may need to be optimized for specific samples and equipment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of **2,6-Dimethyl-4-nitroanisole** in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., $CDCl_3$). The solution should be filtered through a glass wool plug into a clean 5 mm NMR tube to remove any particulate matter.
- Instrument Setup:
 - Insert the sample tube into the NMR spectrometer.
 - Lock the spectrometer on the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity.
 - Tune and match the probe for the desired nucleus (1H or ^{13}C).
- Data Acquisition:
 - 1H NMR: Acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 30-45° pulse angle, a spectral width of 10-15 ppm, and a sufficient

number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

- ^{13}C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of ^{13}C , a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

Infrared (IR) Spectroscopy

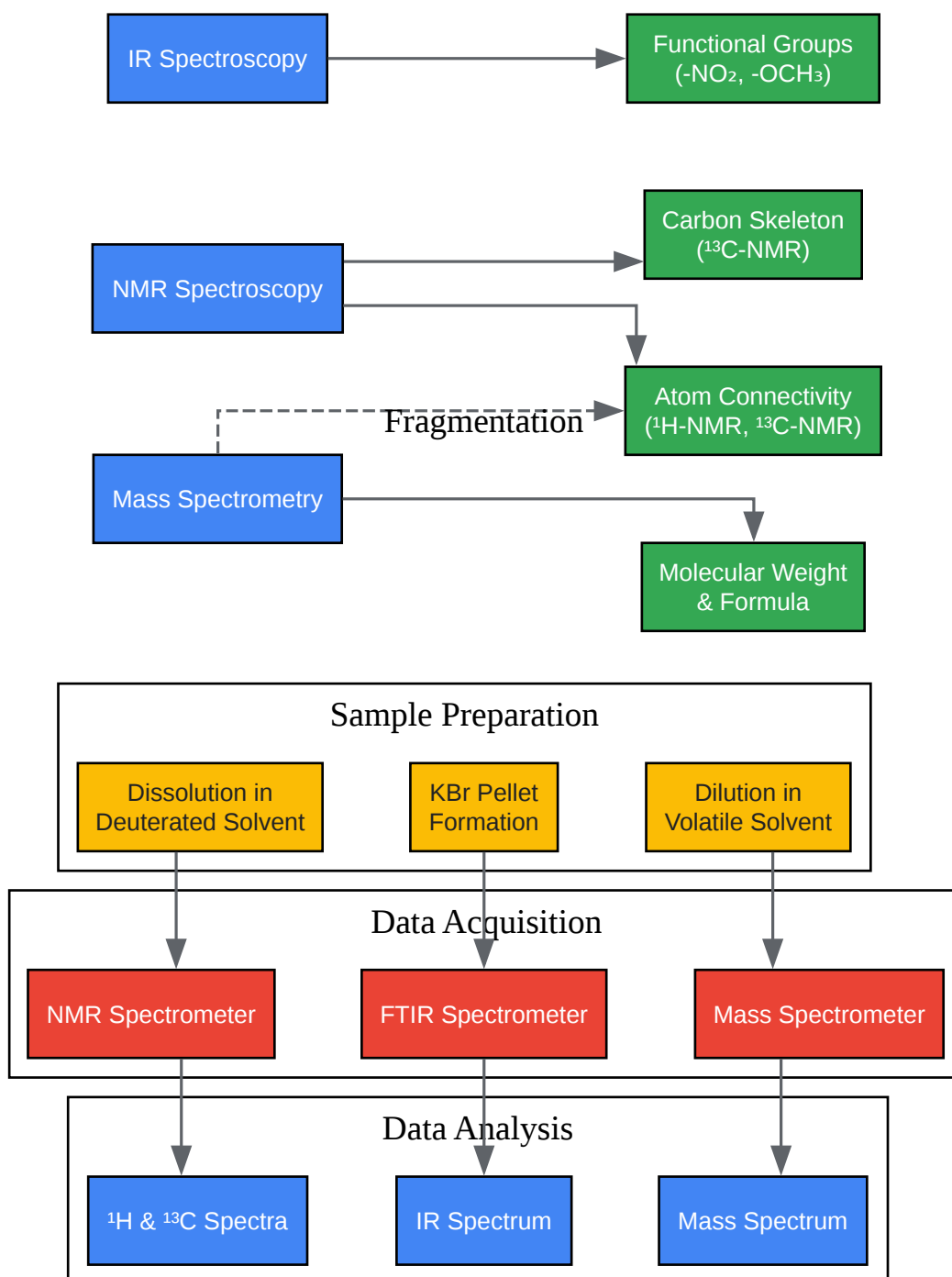
- Sample Preparation (KBr Pellet Method):
 - Grind a small amount (1-2 mg) of **2,6-Dimethyl-4-nitroanisole** with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar until a fine, homogeneous powder is obtained.
 - Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.
- Data Acquisition:
 - Place the KBr pellet in the sample holder of the FTIR spectrometer.
 - Record a background spectrum of the empty sample compartment.
 - Acquire the sample spectrum over the desired range (typically $4000\text{-}400\text{ cm}^{-1}$).

Mass Spectrometry (MS)

- Sample Preparation: Prepare a dilute solution of **2,6-Dimethyl-4-nitroanisole** (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.
- Data Acquisition (Electron Ionization - EI):
 - Introduce the sample into the mass spectrometer, typically via a direct insertion probe or a gas chromatograph (GC-MS).
 - Ionize the sample using a standard electron energy of 70 eV.
 - Scan the desired mass range (e.g., m/z 40-300) to detect the molecular ion and fragment ions.

Visualizations

The following diagrams illustrate the relationships between the spectroscopic techniques and the information they provide about the structure of **2,6-Dimethyl-4-nitroanisole**.



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